5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

Catalog No.
S13999436
CAS No.
M.F
C6H5BrN2S
M. Wt
217.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

Product Name

5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

IUPAC Name

5-bromo-3-methyl-2H-thieno[2,3-c]pyrazole

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

InChI

InChI=1S/C6H5BrN2S/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3,(H,8,9)

InChI Key

QVACSWLIWSOHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(SC2=NN1)Br

5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole is a heterocyclic compound characterized by a fused ring system that combines thiophene and pyrazole structures. This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the thieno-pyrazole ring. Its molecular formula is C5H4BrN2SC_5H_4BrN_2S, and it has a molecular weight of approximately 202.06 g/mol. The unique structural features of this compound contribute to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, allowing for the synthesis of various derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form more complex molecules.

Common reagents for these reactions include N-bromosuccinimide for bromination and lithium aluminum hydride for reduction.

  • Antimicrobial Properties: Some thieno-pyrazoles demonstrate effectiveness against various microbial strains.
  • Anticancer Activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition.
  • Anti-inflammatory Effects: Thieno-pyrazoles may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potentials of this compound .

The synthesis of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole typically involves several key steps:

  • Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
  • Bromination: The thiophene ring is brominated using brominating agents like bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position.
  • Cyclization to Form the Pyrazole Ring: The brominated thiophene undergoes cyclization with hydrazine or its derivatives to yield the final thieno-pyrazole structure.

5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
  • Material Science: The compound may also find applications in developing new materials with desirable electronic or optical properties due to its heterocyclic nature.
  • Agricultural Chemistry: There is potential for use in agrochemicals, particularly as fungicides or herbicides due to its biological activity.

Several compounds share structural similarities with 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole. Notable examples include:

Compound NameStructural Features
5-Bromo-1H-thieno[3,2-c]pyrazoleSimilar thieno-pyrazole core but different positioning
Methyl 5-bromo-1H-pyrazole-3-carboxylateContains a pyrazole ring with carboxylate functionality
3-Methyl-1H-pyrazole-5-carboxylic acidDifferent functional group but maintains pyrazole structure

Uniqueness

The uniqueness of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole lies in its specific thieno-pyrazole core structure, which imparts distinct chemical properties and reactivity compared to similar compounds. Its combination of reactivity and stability makes it particularly valuable in synthetic and medicinal chemistry applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.93568 g/mol

Monoisotopic Mass

215.93568 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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